Pyrazin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone - 2034411-80-6

Pyrazin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Catalog Number: EVT-2932510
CAS Number: 2034411-80-6
Molecular Formula: C14H13F3N6O
Molecular Weight: 338.294
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-(2-(2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

  • Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with potential applications in treating schizophrenia. [] It shows high affinity for rat striatum membranes and excellent brain penetration. [] In rat models, PDM-042 effectively antagonizes MK-801-induced hyperlocomotion and attenuates the conditioned avoidance response (CAR), suggesting antipsychotic potential. [] Unlike risperidone and olanzapine, PDM-042 shows minimal impact on catalepsy, prolactin release, and glucose levels, indicating a potentially improved side-effect profile. []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a potent and selective PI3Kα inhibitor with potential for treating advanced solid tumors. [] It shows strong anti-proliferative activity against various cancer cell lines, particularly breast cancer. [] CYH33 effectively inhibits PI3K/AKT/mTOR signaling in U87MG and Rh30 cells. [] In vivo, CYH33 demonstrates significant tumor growth inhibition in mice bearing ovarian cancer xenografts with minimal toxicity. []

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. [] It exhibits significant antitumor activity in RT112 bladder cancer xenografts models, particularly those overexpressing wild-type FGFR3. []

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

  • Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor. [, , ] PF-00734200 was investigated as a potential treatment for type 2 diabetes and progressed to Phase 3 clinical trials. [, , ] It is rapidly absorbed and distributed in rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the 5' position of the pyrimidine ring. [, , ]

2-amino-4-[4-(2-hydroxyethyl)-piperazin-1-yl]-6-trifluoromethyl-s-triazine (TR-10)

  • Compound Description: TR-10 exhibits neuroleptic-like pharmacological properties, demonstrated by its anti-methamphetamine activity, suppression of conditioned avoidance response, taming effects, decreased exploratory behavior, and cataleptogenic activity. [] Notably, TR-10 exhibits a consistent pharmacological profile regardless of administration route (intraperitoneal or oral). [] Compared to chlorpromazine, TR-10 demonstrates weaker neuroleptic effects but at lower doses than those causing muscle relaxation. [] TR-10 exhibits lower toxicity compared to chlorpromazine in mice. []
  • Compound Description: This compound is a 2-methoxy-substituted derivative that exhibits distinct structural features compared to its 4-methyl- and 4-chloro-substituted analogs. [, ] It displays a gauche conformation of the thiophene ring, unlike the anticlinal conformation observed in its analogs. [] This compound also exhibits intermolecular C-H⋯O hydrogen bonding and intramolecular C-H⋯N hydrogen bonding. []

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

  • Compound Description: This compound acts as a potent and selective PDE5 inhibitor. [] It exhibits robust in vivo blood pressure-lowering effects in a spontaneously hypertensive rat model. [] Its brain-penetrant nature makes it suitable for exploring the therapeutic potential of central PDE5 inhibition. [] This compound has progressed to clinical trials. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor, specifically designed for topical ocular delivery for treating neovascular age-related macular degeneration. [] Acrizanib demonstrates efficacy in rodent models of choroidal neovascularization (CNV) and exhibits limited systemic exposure following topical ocular administration. []

(4-Nitrophenyl) (5-ferrocenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl) methanone

    (4-Chlorophenyl)(3-ferrocenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)methanone

      Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix)

      • Compound Description: Elagolix is a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). [] It effectively suppresses luteinizing hormone in castrated macaques upon oral administration. [] Elagolix's development focused on improving the CYP3A4 inhibition liability of uracil phenylethylamines while preserving GnRH-R potency. []

      (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

      • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist, derived from the optimization of fused azadecalin series, and is currently under evaluation in a phase 2 clinical study for treating Cushing's syndrome. []

      ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841)

      • Compound Description: PF-06700841 acts as a dual JAK1/TYK2 inhibitor and is currently in Phase II clinical development for autoimmune diseases. [] It emerged from a program aiming to develop a dual JAK1/TYK2 inhibitor for enhanced efficacy while mitigating JAK2-related risks. [] PF-06700841's development started with a piperazinyl-pyrimidine Type 1 ATP site inhibitor. []

      4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

      • Compound Description: These derivatives are potent, selective, and orally efficacious inhibitors of the copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2). [] This class led to the development of (R,R)-enantiomer 43 (PAT-1251), the first-in-class small-molecule LOXL2 inhibitor to enter clinical trials for fibrosis treatment. []

      3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

      • Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), holding potential as an anti-inflammatory drug candidate. [] It exhibits strong binding affinities for both DDR1 and DDR2, potently inhibiting their kinase activities. [] The compound demonstrates significant selectivity against a panel of 403 wild-type kinases. [] It effectively inhibits lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro and shows promising anti-inflammatory effects in an LPS-induced acute lung injury (ALI) mouse model. []

      5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

      • Compound Description: U7 displays broad-spectrum insecticidal and fungicidal activities. [] It demonstrates insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, and fungicidal activity against Pseudoperonospora cubensis. []

      5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8)

      • Compound Description: Similar to U7, U8 exhibits broad-spectrum insecticidal and fungicidal properties against various pests, including Mythinma separata and Pseudoperonospora cubensis. []

      2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole (13h)

      • Compound Description: 13h exhibits moderate to potent antitumor activity, particularly against MGC-803 and PC-3 cells. [] It demonstrates significantly lower toxicity to GES-1 cells compared to 5-fluorouracil. []

      2-(((4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-methyl)benzo[d]thiazole (13i)

      • Compound Description: 13i exhibits potent antitumor activity against PC-3 cells with lower toxicity to GES-1 cells than 5-fluorouracil. []

      (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one

      • Compound Description: This compound is a potent and selective Vps34 inhibitor, displaying excellent selectivity over other PI3K classes. [] It exhibits suitable in vivo pharmacokinetic properties and effectively inhibits Vps34 in mice. []

      ((4R,5S)-5-Amino-4-(2,4,5-trifluorophenyl)cyclohex-1-enyl)-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone (ABT-341)

      • Compound Description: ABT-341 is a potent, selective, orally bioavailable, and safe DPP-IV inhibitor. [] In ZDF rats, it effectively reduces glucose excursion after oral administration. [] Due to its safety profile in preclinical testing, ABT-341 shows promise as a therapeutic agent for treating type 2 diabetes. []

      (4-(Trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone Derivatives

      • Compound Description: These derivatives were synthesized from 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, an aldehyde, N-methylthiourea, and hydrochloric acid in ethanol. [] They showed promising antimicrobial activity. []

      N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide Dihydrate

      • Compound Description: This compound is a dopamine D3 ligand that exists as a dihydrate in its crystal structure. [] Its structure is characterized by a piperazine ring in a chair conformation and a dihedral angle of 47.71° between the piperazine and benzene rings. []

      N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

      • Compound Description: This pyrazolylpyrimidine derivative exhibits significant herbicidal activity. [] It shows potent inhibitory activity against the root growth of Pennisetum alopecuroides L. []

      2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

      • Compound Description: This pyrazolylpyrimidine derivative shows notable herbicidal activity, specifically demonstrating high inhibition of chlorophyll levels in Pennisetum alopecuroides L. seedlings. []

      (3-{3-[(2,4-Bis-trifluoromethyl-benzyl)-(5-ethyl-pyrimidin-2-yl)-amino]-propoxy}-phenyl)-acetic acid

      • Compound Description: This compound acts as a modulator of peroxisome proliferator-activated receptors (PPARs) and shows potential for treating metabolic disorders, particularly obesity. []

      3-Methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (Compound 5)

      • Compound Description: This pyrimidin-4-one derivative exhibits potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), making it a potential antidepressant candidate. [] Molecular docking studies indicate that it forms a crucial hydrogen bond with Val-135 in the active site of GSK-3β. [] In vivo studies show that it significantly reduces immobility duration in a rodent model of depression, suggesting antidepressant-like effects. []

      2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines

      • Compound Description: This series of compounds was synthesized through a multi-step process involving cyclocondensation reactions. [] The synthesis utilizes Ti(Oi-Pr)4 or BF3·OEt2 as catalysts. []

      7-tert-Butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

      • Compound Description: BCTP acts as a potent transient receptor potential vanilloid type 1 (TRPV1) antagonist with minimal hyperthermic effects. [] It effectively blocks TRPV1 activation by capsaicin, low pH, and heat. [] Unlike other TRPV1 antagonists like AMG517, BCTP induces minimal increases in core body temperature in rodents. [] This characteristic makes it a promising candidate for chronic pain management with a reduced risk of hyperthermia. []

      4-Chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole

      • Compound Description: This arylpiperazin-1-yl-ethyl-benzimidazole derivative shows potential as an atypical neuroleptic agent. [] It demonstrates a favorable binding affinity for 5-HT2A receptors over D2 receptors, a characteristic of atypical antipsychotics. [] The compound exhibits non-cataleptic action in rats and prevents d-amphetamine-induced hyperlocomotion in mice, supporting its atypical antipsychotic profile. []

      [6-(4‐Ethoxy‐3‐methoxy‐phenyl)‐4‐hydroxy‐2‐thioxo‐4‐(trifluoromethyl)hexahydropyrimidin‐5‐yl]‐phenyl‐methanone (THPT-1)

      • Compound Description: THPT-1 is a highly selective muscarinic acetylcholine receptor M3 (mAChRs M3) inhibitor. [] It demonstrates significant inhibitory activity against signal conduction through mAChR3 compared to ipratropium bromide. [] Notably, THPT-1 shows minimal effects on mAChR2, nicotinic cholinergic, and adrenergic receptors. [] These properties suggest its potential as a therapeutic agent for COPD and asthma treatment. []

      5‐Benzoyl‐6‐(3,4‐dimethoxyphenyl)‐4‐hydroxy‐4‐(trifluoromethyl)hexahydropyrimidin‐2‐one (THPO-4)

      • Compound Description: THPO-4 shows potential as a highly selective mAChRs M3 inhibitor. [] It demonstrates competitive inhibition of mAChR3 signaling compared to ipratropium bromide. [] Additionally, THPO-4 shows minimal impact on mAChR2, nicotinic cholinergic, and adrenergic receptors. [] These findings suggest its potential as a therapeutic for COPD and asthma. []

      (S)-Cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino) piperidin-1-yl)methanone (35b)

      • Compound Description: 35b acts as a potent and selective JNK3 inhibitor and shows neuroprotective effects against Aβ-induced neurotoxicity in rat primary neurons. [] It exhibits remarkable selectivity for JNK3 over other protein kinases, including JNK1 and JNK2. []

      (2S,3S,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-((5-(4-methoxyphenyl)-7-oxopyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate

      • Compound Description: This compound is a triazole bridged N-glycoside of pyrazolo[1,5-a]pyrimidinone synthesized using a microwave-assisted ‘click chemistry’ approach. [] It displays significant anticancer activity, particularly against the MDA-MB231 breast cancer cell line, with an IC50 value of 27.66 μM. []

      (2S,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-((7-oxo-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate

      • Compound Description: This triazole bridged N-glycoside of pyrazolo[1,5-a]pyrimidinone shows potent anticancer activity. [] It was synthesized using a microwave-assisted ‘click chemistry’ method. [] Its inhibitory potential is evident against the MCF-7 cell line, with an IC50 value of 4.93 μM. []

      2-(((4-((1-Methyl-1H-tetrazol-5-yl)thio)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (13w)

      • Compound Description: 13w exhibits potent antitumor activity against the PC-3 cell line. [] Its antitumor activity surpasses that of 5-fluorouracil. []

      (S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

        (S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

        • Compound Description: Compound 35 is a P2X7 antagonist with good solubility and preclinical tolerability. [] It was identified through a single-pot dipolar cycloaddition reaction/Cope elimination sequence. [] Its favorable profile led to its selection as a clinical candidate for phase I

        Properties

        CAS Number

        2034411-80-6

        Product Name

        Pyrazin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

        IUPAC Name

        pyrazin-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone

        Molecular Formula

        C14H13F3N6O

        Molecular Weight

        338.294

        InChI

        InChI=1S/C14H13F3N6O/c15-14(16,17)11-7-12(21-9-20-11)22-3-5-23(6-4-22)13(24)10-8-18-1-2-19-10/h1-2,7-9H,3-6H2

        InChI Key

        QYZVSYYBUBOWBH-UHFFFAOYSA-N

        SMILES

        C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NC=CN=C3

        Solubility

        not available

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.